molecular formula C9H12O3 B8647749 3-Butyl-4-methoxycyclobut-3-ene-1,2-dione CAS No. 102683-52-3

3-Butyl-4-methoxycyclobut-3-ene-1,2-dione

Cat. No. B8647749
M. Wt: 168.19 g/mol
InChI Key: HQYVBGIRQSCYGF-UHFFFAOYSA-N
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Patent
US06518283B1

Procedure details

n-BuLi (8.13 ml of a 1.6M solution in hexane, 13 mmol) was added slowly to a solution of 3,4-dimethoxy-3-cyclobutene-1,2-dione (1.42 g, 10 mmol) in THF (100 ml) at −78°. After 2 h, trifluoroacetic anhydride (2.12 ml, 15 mmol) was added. After a further 30 min the cold solution was poured into NH4Cl(aq) (100 ml) and EtOAc (100 ml) and stirred well. The aqueous layer was extracted with EtOAc. The organic extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo. Column chromatography (SiO2, EtOAc/hexane, 30:70) gave the title compound as a yellow oil (803 mg, 48%). δH (CDCl3) 4.42 (3H, s), 2.60 (2H, t, J 7.6 Hz), 1.71-1.61 (2H, m), 1.44-1.32 (2H, m), 0.94 (3H, t, J 7.3 Hz). m/z (ES+, 70V) 169 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH3:6][O:7][C:8]1[C:9](=O)[C:10](=[O:14])[C:11]=1[O:12]C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[NH4+].[Cl-]>CCCCCC.C1COCC1.CCOC(C)=O>[CH2:2]([C:9]1[C:10](=[O:14])[C:11](=[O:12])[C:8]=1[O:7][CH3:6])[CH2:3][CH2:4][CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.42 g
Type
reactant
Smiles
COC=1C(C(C1OC)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.12 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C=1C(C(C1OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 803 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.